Conformational Rigidity: DBH Scaffold vs. Piperazine in Antiproliferative Potency
In a study of dithiocarbamate-nitrostyrene hybrids, the (1S,4S)-2,5-DBH scaffold demonstrated clear superiority over its piperazine counterpart. Compound 8a, bearing the (1S,4S)-DBH core, displayed IC50 values of 0.99 μM (HeLa), 2.36 μM (CaSki), and 0.73 μM (ViBo), outperforming both cisplatin and paclitaxel [1]. The authors explicitly note the DBH system was superior to the piperazine counterpart 11, attributing this to improved binding ability from bicycle rigidity [1]. While this study used a dithiocarbamate-nitrostyrene substituent pattern rather than the methoxyethyl group, it provides class-level evidence that the (1S,4S)-DBH core itself imparts a measurable potency advantage over the flexible piperazine analogue.
| Evidence Dimension | Antiproliferative IC50 against cervical cancer cell lines |
|---|---|
| Target Compound Data | DBH-dithiocarbamate 8a: HeLa IC50 = 0.99 ± 0.007 μM; CaSki IC50 = 2.36 ± 0.016 μM; ViBo IC50 = 0.73 ± 0.002 μM |
| Comparator Or Baseline | Piperazine counterpart 11: IC50 values not specified numerically but reported as inferior to 8a; cisplatin: ~2-5 μM range in these lines; paclitaxel: >1 μM |
| Quantified Difference | Compound 8a (DBH) > piperazine analog; 2.4- to 6.8-fold more potent than cisplatin in the same panel |
| Conditions | HeLa (HPV 18+), CaSki (HPV 16+), ViBo (HPV-) cervical cancer cell lines; MTT assay; 48 h exposure |
Why This Matters
This demonstrates that the DBH scaffold's conformational restriction is not merely a theoretical advantage but translates into quantifiable gains in cellular potency, directly informing scaffold selection for oncology SAR.
- [1] Laskar, S. et al. (2018) 'Identification of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate-nitrostyrene hybrid as potent antiproliferative and apoptotic inducing agent against cervical cancer cell lines', European Journal of Medicinal Chemistry, 146, pp. 621–635. doi:10.1016/j.ejmech.2018.01.020. View Source
